Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylate
CAS No.:
Cat. No.: VC18659421
Molecular Formula: C10H8F3N3O2
Molecular Weight: 259.18 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylate -](/images/structure/VC18659421.png)
Specification
Molecular Formula | C10H8F3N3O2 |
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Molecular Weight | 259.18 g/mol |
IUPAC Name | ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylate |
Standard InChI | InChI=1S/C10H8F3N3O2/c1-2-18-9(17)6-4-16-5-7(10(11,12)13)14-3-8(16)15-6/h3-5H,2H2,1H3 |
Standard InChI Key | UBQIHPZGUCVXND-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=CN2C=C(N=CC2=N1)C(F)(F)F |
Introduction
Structural Characteristics and Molecular Identification
The compound’s structure combines an imidazo[1,2-a]pyrazine scaffold with a trifluoromethyl (-CF₃) group and an ethyl ester (-COOEt) functional group. The imidazo[1,2-a]pyrazine system consists of a five-membered imidazole ring fused to a six-membered pyrazine ring, creating a bicyclic framework with nitrogen atoms at positions 1, 3, 5, and 8 . Computational descriptors for analogous compounds, such as ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate, provide a basis for inferring key properties:
Molecular Formula and Weight
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Inferred Molecular Formula: C₁₀H₉F₃N₄O₂
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Molecular Weight: ~259.13 g/mol (calculated from the carboxylic acid precursor, 6-(trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylic acid, MW 231.13 , plus ethyl ester group).
Spectroscopic and Computational Data
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SMILES: CCOC(=O)C1=CN2C=C(N=CC2=N1)C(F)(F)F
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InChIKey: NPJTXOGHERSPFX-UHFFFAOYSA-N (derived from pyridine analog ).
Synthesis and Reaction Pathways
The synthesis of imidazo[1,2-a]pyrazine derivatives typically involves cyclocondensation reactions between aminopyrazines and α-haloketones or esters. For example, ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is synthesized via a one-pot reaction of 5-(trifluoromethyl)pyridin-2-amine with ethyl bromopyruvate in a mixed solvent system (1,2-dimethoxyethane and methanol) at 80°C for 14 hours, yielding 42% after purification . Adapting this method to the pyrazine analog would likely involve:
Proposed Synthesis Route:
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Reactants: 5-(Trifluoromethyl)pyrazin-2-amine and ethyl bromopyruvate.
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Conditions: Solvent mixture (e.g., methanol/DME), 80°C, 12–16 hours.
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Workup: Column chromatography or recrystallization.
Physicochemical Properties
While experimental data for the pyrazine derivative is scarce, properties can be inferred from related compounds:
Applications in Research and Industry
Pharmaceutical Development
The trifluoromethyl group enhances metabolic stability and bioavailability, making this compound a valuable intermediate in drug discovery. It has potential applications in:
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Anticancer Agents: Imidazo[1,2-a]pyrazines inhibit kinases and apoptosis regulators .
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Antimicrobials: Structural analogs show activity against bacterial and fungal pathogens .
Agrochemical Innovation
The compound’s bioactivity is leveraged in crop protection agents. For instance, chloro-trifluoromethyl imidazopyridine derivatives are used in fungicides .
Material Science
The electron-withdrawing -CF₃ group and aromatic system make it a candidate for:
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Organic semiconductors: Enhanced charge transport properties.
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Coating additives: Improved thermal and chemical resistance .
Future Directions and Challenges
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